An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust and practical resource.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its saturated, three-dimensional structure which allows for a greater exploration of chemical space compared to flat aromatic systems. The non-planar nature of the pyrrolidine ring, often described as having "pseudorotation," provides a scaffold for creating stereochemically complex molecules with specific biological activities.[2] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, contributing to favorable interactions with biological targets and often enhancing aqueous solubility.[3] Substituted pyrrolidines, such as the title compound, are integral building blocks in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
Based on its structure and comparison with analogous compounds, the chemical and physical properties of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride are summarized below.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₈H₁₈ClNO₂ | |
| Molecular Weight | 195.69 g/mol | |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form enhances aqueous solubility. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of hydrochloride salts. |
| pKa | Estimated to be in the range of 9-11 for the pyrrolidinium ion. | Typical pKa for secondary amine hydrochlorides. |
Synthesis and Mechanism
A plausible and efficient synthetic route to 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride involves a three-step process starting from the commercially available N-Boc-3-hydroxypyrrolidine. This strategy leverages the robust Williamson ether synthesis and a straightforward deprotection step.
Overall Synthetic Scheme
Caption: Proposed synthesis of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.
Step 1: Williamson Ether Synthesis of N-Boc-3-(2-ethoxyethoxy)pyrrolidine
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6] In this step, the hydroxyl group of N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with 2-bromoethyl ethyl ether.[4]
Experimental Protocol:
-
Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is now complete.
-
Etherification: Cool the reaction mixture back to 0 °C and add 2-bromoethyl ethyl ether (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(2-ethoxyethoxy)pyrrolidine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt.[1][7]
Experimental Protocol:
-
Deprotection: Dissolve the purified N-Boc-3-(2-ethoxyethoxy)pyrrolidine (1 equivalent) in a suitable solvent such as dioxane, diethyl ether, or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) (2-3 equivalents) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Isolation: The hydrochloride salt will often precipitate out of the solution. If so, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be triturated with a non-polar solvent to induce crystallization.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the target compound.[8][9]
Predicted ¹H NMR (400 MHz, D₂O) δ (ppm):
-
4.10-4.20 (m, 1H): CH proton at the 3-position of the pyrrolidine ring, deshielded by the adjacent oxygen atom.
-
3.60-3.80 (m, 4H): Methylene protons of the ethoxyethoxy side chain (-OCH₂CH₂O-).
-
3.40-3.60 (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (positions 2 and 5).
-
3.55 (q, J = 7.0 Hz, 2H): Methylene protons of the ethyl group (-OCH₂CH₃).
-
2.10-2.30 (m, 2H): Methylene protons at the 4-position of the pyrrolidine ring.
-
1.20 (t, J = 7.0 Hz, 3H): Methyl protons of the ethyl group (-OCH₂CH₃).
Predicted ¹³C NMR (100 MHz, D₂O) δ (ppm):
-
78.0-80.0: CH carbon at the 3-position of the pyrrolidine ring.
-
69.0-71.0: Methylene carbons of the ethoxyethoxy side chain (-OCH₂CH₂O-).
-
66.0-68.0: Methylene carbon of the ethyl group (-OCH₂CH₃).
-
50.0-52.0: Methylene carbons of the pyrrolidine ring at positions 2 and 5.
-
30.0-32.0: Methylene carbon at the 4-position of the pyrrolidine ring.
-
14.0-16.0: Methyl carbon of the ethyl group (-OCH₂CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.[10][11]
Predicted IR (KBr, cm⁻¹):
-
3400-3200 (broad): N-H stretching vibration of the secondary ammonium salt.
-
2950-2850: C-H stretching vibrations of the alkyl groups.
-
1150-1050 (strong): C-O stretching vibrations of the ether linkages.[11]
-
1600-1500: N-H bending vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12][13]
Predicted Mass Spectrum (ESI+):
-
[M+H]⁺: Expected at m/z 160.13, corresponding to the protonated free base (C₈H₁₇NO₂).
-
Major Fragment Ions: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the loss of alkyl radicals.[13] Fragmentation of the ether side chain is also expected.
Potential Applications in Drug Discovery
The 3-(2-ethoxyethoxy)pyrrolidine moiety can be considered a valuable building block in drug discovery for several reasons:
-
Improved Physicochemical Properties: The ethoxyethoxy group can enhance solubility and modulate lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacophore Scaffolding: The pyrrolidine ring provides a rigid scaffold to which various pharmacophoric groups can be attached in a well-defined spatial orientation.
-
Biological Activity: Pyrrolidine derivatives have demonstrated a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and central nervous system activity.[6][14] The introduction of the ethoxyethoxy side chain may lead to novel interactions with biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride. The following recommendations are based on the general hazards associated with pyrrolidine derivatives and hydrochloride salts.[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: In case of contact, wash with soap and water. Remove contaminated clothing.
-
Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Give large quantities of water. Seek medical attention immediately.
-
Conclusion
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a promising building block for the development of novel chemical entities with potential therapeutic applications. While specific data for this compound is scarce, this guide provides a comprehensive overview of its likely chemical properties, a robust synthetic strategy, and predicted analytical data based on established chemical principles and analogous structures. Researchers and drug development professionals can use this information as a foundation for their work with this and related substituted pyrrolidine compounds.
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